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Compound of Interest

Compound Name:
2,4-Dihydroxy-5-isopropylbenzoic

acid

Cat. No.: B570215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dihydroxy-5-isopropylbenzoic acid (CAS No. 1184181-48-3). The document details

available Nuclear Magnetic Resonance (NMR) data and outlines standard experimental

protocols for NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is

intended to support research and development activities by providing key analytical data and

methodologies for the characterization of this compound.

Spectroscopic Data
The following sections present the available spectroscopic data for 2,4-Dihydroxy-5-
isopropylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and connectivity

of atoms within a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the

molecule. The data presented below was reported in methanol-d4 (CD3OD) at 400 MHz.[1]
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.68 s 1H - Ar-H

6.35 s 1H - Ar-H

3.22-3.25 m 1H - -CH(CH₃)₂

1.27 d 6H 4.0 -CH(CH₃)₂

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

data below was reported in methanol-d4 (CD3OD) at 100 MHz.[1]

Chemical Shift (δ) ppm Assignment

173.8 C=O (Carboxylic Acid)

163.3 Ar-C-OH

163.1 Ar-C-OH

129.2 Ar-C

128.7 Ar-C-H

105.4 Ar-C-H

103.1 Ar-C

27.7 -CH(CH₃)₂

23.2 -CH(CH₃)₂

Infrared (IR) Spectroscopy
While specific experimental IR data for 2,4-Dihydroxy-5-isopropylbenzoic acid is not readily

available in the searched literature, the expected characteristic absorption bands can be

predicted based on its functional groups.
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3300-2500 (broad) O-H (Carboxylic Acid) Stretching

~3200 (broad) O-H (Phenolic) Stretching

~2960 C-H (Isopropyl) Asymmetric Stretching

~2870 C-H (Isopropyl) Symmetric Stretching

~1650 C=O (Carboxylic Acid) Stretching

~1600, ~1470 C=C (Aromatic) Stretching

~1250 C-O (Carboxylic Acid/Phenol) Stretching

Mass Spectrometry (MS)
Specific experimental mass spectrometry data for 2,4-Dihydroxy-5-isopropylbenzoic acid is

not available in the searched results. However, based on its structure, the following

fragmentation patterns can be anticipated under Electron Ionization (EI). The molecular weight

of 2,4-Dihydroxy-5-isopropylbenzoic acid is 196.20 g/mol .

m/z Fragment Description

196 [M]⁺ Molecular Ion

181 [M - CH₃]⁺ Loss of a methyl group

151 [M - COOH]⁺
Loss of the carboxylic acid

group

133 [M - COOH - H₂O]⁺
Loss of carboxylic acid and

water

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b570215?utm_src=pdf-body
https://www.benchchem.com/product/b570215?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation:

Weigh approximately 5-10 mg of 2,4-Dihydroxy-5-isopropylbenzoic acid for ¹H NMR (20-

50 mg for ¹³C NMR).

Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4,

CDCl₃, DMSO-d₆) in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid

dissolution.

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette to a height of

approximately 4-5 cm.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the spectrum using appropriate parameters (e.g., pulse sequence, acquisition time,

relaxation delay). For ¹³C NMR, a larger number of scans is typically required.

Process the raw data using Fourier transformation, phase correction, and baseline

correction. Reference the spectrum to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Sample Preparation and Data Acquisition:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry.
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Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid 2,4-Dihydroxy-5-isopropylbenzoic acid sample onto the

center of the ATR crystal.

Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure

good contact with the crystal.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is

presented as a ratio of the sample spectrum to the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction and Analysis:

Introduce a small amount of the solid sample into the ion source of the mass spectrometer,

typically using a direct insertion probe.

Gently heat the probe to vaporize the sample into the ion source.

Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV) to

induce ionization and fragmentation.

Accelerate the resulting positive ions into the mass analyzer.

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their

mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical

relationships in data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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